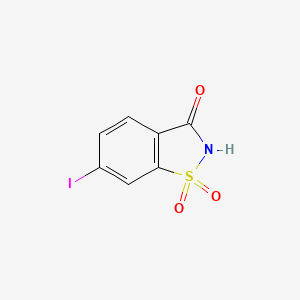

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide

Description

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide is a halogenated derivative of the 1,2-benzisothiazole-1,1-dioxide scaffold, characterized by an iodine substituent at the 6-position of the benzene ring. This compound belongs to a class of heterocyclic molecules with a fused benzene and isothiazole ring system, where the sulfur atom in the isothiazole ring is oxidized to a sulfone group (1,1-dioxide).

Properties

IUPAC Name |

6-iodo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCBTVUAKSGITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)S(=O)(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021625 | |

| Record name | 6-iodo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119591-34-3 | |

| Record name | 6-iodo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide typically involves the iodination of 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide. This can be achieved through various methods, including:

Direct Iodination: This method involves the direct introduction of an iodine atom into the benzisothiazolone ring using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Electrophilic Substitution: This method involves the use of electrophilic iodine species, such as N-iodosuccinimide (NIS), to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction: Reduction reactions can be used to remove the iodine atom or to convert the dioxide group into other functional groups.

Substitution: The iodine atom can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium azide, sodium methoxide, or Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as azides, ethers, or alkyl groups.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The iodine atom and dioxide group play crucial roles in its reactivity and biological activity. The compound may act by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

Interacting with DNA: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Modulating Signaling Pathways: It can affect various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

- Halogen Comparison : The 6-iodo derivative is heavier and more lipophilic than bromo or nitro analogs, which may influence membrane permeability and metabolic stability. Iodine’s large atomic radius could sterically hinder interactions with biological targets compared to smaller halogens like bromine .

- In contrast, iodine (weakly electron-withdrawing) may alter electrophilic substitution patterns .

Biological Activity

1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide (CAS Number: 119591-34-3) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and biocides.

- Chemical Formula : C₇H₄INO₃S

- Molecular Weight : 263.08 g/mol

- Structure : The compound features a benzisothiazole core with an iodine substituent and a dioxo functional group.

Antimicrobial Properties

1,2-Benzisothiazol-3(2H)-one derivatives exhibit notable antimicrobial activity. Research indicates that these compounds can inhibit various fungal pathogens. For instance, amino acid-derived derivatives have shown promising Minimum Inhibitory Concentration (MIC) values against fungi such as Candida albicans and Aspergillus niger .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| DFD-VI-15 | 32 | C. albicans |

| BD-I-186 | 16 | A. niger |

Inhibition of Mast Cell Tryptase

A significant study demonstrated that certain derivatives of 1,2-benzisothiazol-3(2H)-one act as potent inhibitors of human mast cell tryptase. One derivative exhibited an IC50 value of 0.085 µM, indicating strong inhibitory potential against this enzyme involved in allergic responses . This suggests potential applications in treating allergic conditions.

Cytotoxicity and Sensitization

The compound has been associated with skin sensitization and allergic reactions, particularly in healthcare settings where it is used in materials like PVC gloves. A case study reported several instances of dermatitis linked to exposure to benzisothiazolinone compounds .

The biological activity of 1,2-benzisothiazol-3(2H)-one is attributed to its ability to interact with biological macromolecules. The dioxo group enhances its reactivity towards nucleophiles, which may contribute to its antimicrobial effects by disrupting cellular processes in pathogens .

Case Study 1: Antifungal Activity

A study identified four novel antifungal agents derived from the benzisothiazol scaffold. These compounds were tested against a panel of fungal pathogens and displayed effective antifungal activity with MIC values significantly lower than those of existing antifungal drugs .

Case Study 2: Allergic Reactions

In a clinical setting involving dental professionals, patients exhibited allergic reactions attributed to benzisothiazolinone exposure from disposable gloves. This highlights the need for caution in using these compounds in consumer products .

Toxicological Profile

The toxicological data indicate that 1,2-benzisothiazol-3(2H)-one exhibits acute toxicity when ingested or upon skin contact. It is classified as harmful if swallowed and may cause skin irritation or serious eye damage .

Q & A

Q. How can computational modeling predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.